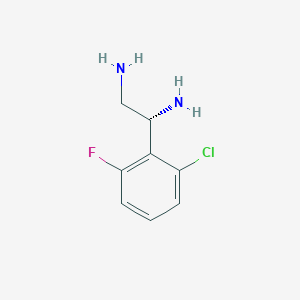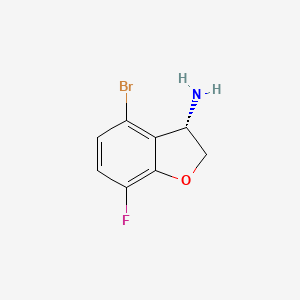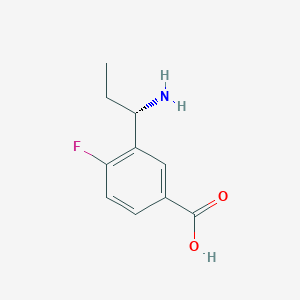
(R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridine ring and a trifluoroethanamine moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-3-boronic acid and 2,2,2-trifluoroethylamine.
Coupling Reaction: The boronic acid is coupled with the trifluoroethylamine using a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the chloropyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloropyridin-3-yl)boronic Acid
- (5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride
Uniqueness
®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethanamine moiety, which imparts distinct chemical properties and biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of ®-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H7Cl2F3N2 |
|---|---|
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
(1R)-1-(5-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(2-13-3-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
Clave InChI |
XVZANBRVGIJZKZ-FYZOBXCZSA-N |
SMILES isomérico |
C1=C(C=NC=C1Cl)[C@H](C(F)(F)F)N.Cl |
SMILES canónico |
C1=C(C=NC=C1Cl)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)

![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)
![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)

![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)



![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
